Di(o-tolyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursor

DTP serves as a valuable precursor for the synthesis of transition metal catalysts. By reacting DTP with transition metals, researchers can create new and efficient catalysts for various chemical reactions. These catalysts play a crucial role in organic synthesis, allowing for the development of new materials, pharmaceuticals, and other products. For instance, DTP-derived catalysts have been explored for olefin metathesis, a reaction critical for producing plastics and other polymers [1].

[1] Buchmeiser, M. R., & Szesny, S. (2002). Well-defined olefin metathesis catalysts based on phosphine c [bis(o-tolyl)] 2ph frameworks. Chemical Communications, (1), 40-41. ()

Ligand Design

The ability of DTP to form strong bonds with transition metals makes it a versatile ligand for designing new types of coordination complexes. These complexes can exhibit interesting properties such as luminescence (light emission) or magnetism, which can be harnessed for various research applications. For example, DTP-based complexes are being investigated for their potential use in light-emitting devices (LEDs) and magnetic resonance imaging (MRI) contrast agents [2, 3].

[2] Xu, Z., Zhang, S., Wu, Y., Li, D., & Huang, J. (2010). Luminescent iridium(III) complexes containing di(o-tolyl)phosphine ligands: Synthesis, photophysical properties and electroluminescence. Journal of Materials Chemistry, 20(17), 3542-3548. ()

[3] Zhu, W., Xu, Z., Li, Y., Wu, Y., & Huang, J. (2009). Synthesis, magnetism and solution behavior of gadolinium(III) complexes containing di(o-tolyl)phosphine ligands. Inorganic Chemistry Communications, 12(9), 927-930. ()

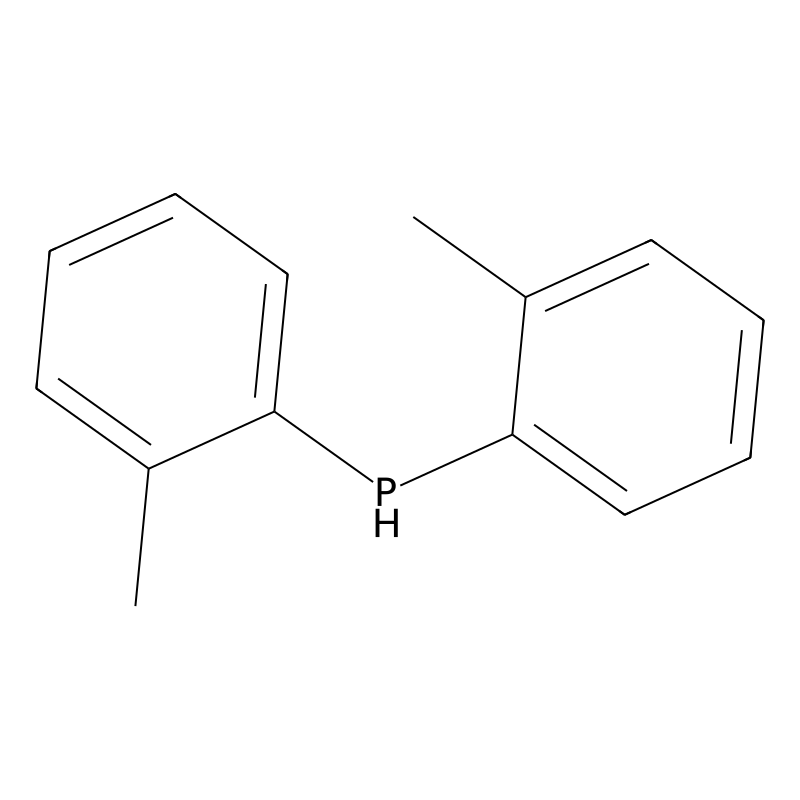

Di(o-tolyl)phosphine is an organophosphorus compound with the chemical formula CHP. It consists of two o-tolyl groups attached to a phosphorus atom, making it a bidentate ligand commonly used in coordination chemistry and catalysis. This compound is notable for its ability to stabilize metal complexes, particularly in transition metal catalysis, due to the presence of the electron-donating o-tolyl groups that enhance the ligand's chelating ability.

- Buchwald-Hartwig Cross Coupling Reaction: This reaction utilizes di(o-tolyl)phosphine as a ligand to facilitate the coupling of aryl halides with amines, forming biaryl compounds .

- Heck Reaction: It acts as a catalyst in the Heck reaction, which involves the coupling of alkenes with aryl halides to form substituted alkenes .

- Hiyama Coupling and Negishi Coupling: Di(o-tolyl)phosphine is also effective in Hiyama and Negishi coupling reactions, where it aids in the formation of carbon-carbon bonds .

Di(o-tolyl)phosphine can be synthesized through several methods:

- Reaction of Phosphorus Trichloride with o-Tolyl Grignard Reagent: This method involves reacting phosphorus trichloride with the Grignard reagent derived from o-chlorotoluene, leading to the formation of di(o-tolyl)phosphine .

- Reduction of Di(o-tolyl)chlorophosphine: Di(o-tolyl)chlorophosphine can be reduced using lithium aluminum hydride or similar reducing agents to yield di(o-tolyl)phosphine .

- Phosphination of Aryl Halides: Another approach includes phosphination reactions where aryl halides are treated with phosphorus-containing reagents under appropriate conditions to form di(o-tolyl)phosphine .

Di(o-tolyl)phosphine finds applications in various fields:

- Catalysis: It is widely used as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and selectivity .

- Materials Science: The compound is also explored for its potential use in developing new materials, including polymers and organometallic frameworks.

- Organic Synthesis: It serves as a crucial component in synthesizing complex organic molecules through various coupling reactions.

Interaction studies involving di(o-tolyl)phosphine typically focus on its coordination with transition metals. Research has shown that di(o-tolyl)phosphine can stabilize metal centers, facilitating various catalytic processes. The electronic properties imparted by the o-tolyl groups enhance the ligand's ability to engage in π-backbonding with metals, which is crucial for catalytic activity .

Di(o-tolyl)phosphine shares structural similarities with several other phosphines, each exhibiting unique properties and applications. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tri(o-tolyl)phosphine | CHP | Contains three o-tolyl groups; stronger electron donor |

| Diphenylphosphine | CHP | More sterically hindered; used in different catalytic systems |

| Di(phenyl)(o-tolyl)phosphine | CHP | Combines phenyl and o-tolyl groups; versatile ligand |

| Di(4-methoxyphenyl)phosphine | CHOP | Electron-donating methoxy groups; enhances solubility |

Di(o-tolyl)phosphine is unique due to its specific steric and electronic properties conferred by the o-tolyl substituents, which influence its reactivity and selectivity in catalytic applications compared to other phosphines.

Di(o-tolyl)phosphine, systematically named bis(2-methylphenyl)phosphane, bears the molecular formula C₁₄H₁₅P and a molecular weight of 214.24 g/mol. Its CAS registry number is 29949-64-2, and it is classified under the EC number 687-374-4. Common synonyms include Bis(o-tolyl)phosphine and Phosphine, bis(2-methylphenyl). Structurally, it comprises a phosphorus atom bonded to two o-tolyl groups (2-methylphenyl), adopting a pyramidal geometry with a bond angle approaching 90°.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₅P | |

| Molecular Weight | 214.24 g/mol | |

| CAS Registry Number | 29949-64-2 | |

| SMILES | CC1=CC=CC=C1Pc1ccccc1C | |

| InChI Key | QHRVFPPZMPHYHA-UHFFFAOYSA-N |

The compound’s steric bulk, derived from the o-tolyl groups, distinguishes it from simpler phosphines like triphenylphosphine, influencing its reactivity and coordination behavior.

Historical Development in Organophosphorus Chemistry

Di(o-tolyl)phosphine’s development is intertwined with advances in organophosphorus chemistry, which gained momentum in the mid-20th century. Early milestones include:

- Foundational Work by Arbuzov and Michaelis: These pioneers established methodologies for C–P bond formation, enabling the synthesis of phosphines such as di(o-tolyl)phosphine.

- Catalytic Applications: The compound’s utility in homogeneous catalysis emerged in the 1990s, particularly in Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions.

- Ligand Design Innovations: Its electron-rich and sterically demanding nature made it suitable for stabilizing low-valent metal centers, enhancing catalytic efficiency in palladium-mediated reactions.

Key historical landmarks include its role in the development of Buchwald ligands, which revolutionized the scope of Pd-catalyzed C–N and C–C bond-forming processes.

Structural Characteristics and Isomerism

Molecular Geometry and Bonding

Di(o-tolyl)phosphine adopts a trigonal pyramidal geometry (C₃v symmetry), with the phosphorus atom at the apex and two o-tolyl groups forming a dihedral angle. The P–C bond length is approximately 1.85 Å, while the H–P–H bond angle approaches 90°, reflecting minimal s-orbital participation in bonding.

Pyramidal Inversion and Stereodynamics

The inversion barrier at phosphorus is significantly higher than in ammonia (~35 kcal/mol vs. ~5 kcal/mol), attributed to:

- Lone Pair s-Character: The phosphorus lone pair exhibits ~50% s-orbital contribution, stabilizing the pyramidal geometry and raising the energy barrier for planarization.

- Steric Hindrance: The bulky o-tolyl groups further impede pyramidal inversion, though experimental barriers for di(o-tolyl)phosphine remain unreported.

| Compound | Inversion Barrier (kcal/mol) | Bond Angle (°) |

|---|---|---|

| NH₃ | ~5 | 107 |

| PH₃ | ~35 | 93.5 |

| Di(o-tolyl)phosphine | ~35* (estimated) | ~90 |

*Estimate based on analogous phosphines.

Electronic Properties and Coordination Behavior

The compound’s electron-rich phosphorus center enables strong σ-donation to transition metals, forming stable complexes with Pd(0), Pd(II), and other metal centers. In catalytic cycles, it often participates in:

- Oxidative Addition: Facilitating metal insertion into C–X bonds.

- Transmetalation: Enhancing ligand exchange efficiency.

Grignard Reagent-Based Synthesis from o-Tolylmagnesium Halides

The Grignard reagent approach constitutes one of the most widely employed methods for synthesizing di(o-tolyl)phosphine, utilizing the nucleophilic character of organometallic reagents to form carbon-phosphorus bonds [1] [2] [3]. This methodology involves the reaction of phosphorus trichloride with o-tolylmagnesium halides, typically o-tolylmagnesium chloride or o-tolylmagnesium bromide, in anhydrous ethereal solvents.

The fundamental reaction proceeds through a stepwise substitution mechanism where two equivalents of the Grignard reagent replace chlorine atoms on the phosphorus center [4] [3]. The process begins with the preparation of the organomagnesium reagent from o-bromotoluene or o-chlorotoluene and magnesium turnings in tetrahydrofuran. The resulting o-tolylmagnesium halide solution must be used immediately to prevent decomposition and ensure optimal yields [2] [4].

The synthetic procedure requires rigorous exclusion of moisture and oxygen throughout the entire process [1] [3]. Temperature control proves critical, with initial reactions conducted at reduced temperatures (-78°C to 0°C) to minimize side reactions, followed by gradual warming to facilitate complete conversion [2] [3]. The reaction typically proceeds according to the following general scheme:

2 o-TolMgX + PCl₃ → (o-Tol)₂PH + 2 MgXCl + HCl

Where X represents either chloride or bromide substituents [1] [2].

Careful titration of the Grignard reagent proves essential to prevent overalkylation, which would lead to the formation of tertiary phosphine products rather than the desired secondary phosphine [3] [5]. The use of precisely 1.95 equivalents of the Grignard reagent, added dropwise at low temperature, helps maintain selectivity for the desired product [5]. Reaction monitoring through phosphorus-31 nuclear magnetic resonance spectroscopy allows for real-time assessment of conversion and enables additional reagent addition if required [5].

The workup procedure involves careful quenching with ammonium chloride solution, followed by extraction with organic solvents and subsequent purification [2]. Yields for this methodology typically range from 62% to 87%, depending on the specific conditions employed and the scale of the reaction [2] [3].

Phosphorus Trichloride Mediated Routes

Phosphorus trichloride serves as the central phosphorus source in multiple synthetic approaches for di(o-tolyl)phosphine preparation [6] [7] [8]. These methodologies exploit the electrophilic nature of phosphorus trichloride and its reactivity toward various organometallic nucleophiles, including Grignard reagents, organolithium compounds, and organozinc reagents.

The conventional approach involves the direct reaction of phosphorus trichloride with o-tolyl Grignard reagents under carefully controlled conditions [4] [6] [8]. However, this method faces significant challenges related to the high reactivity of the system and the tendency for multiple substitution reactions to occur simultaneously [7] [5]. The formation of both secondary and tertiary phosphine products represents a major limitation that requires precise stoichiometric control and temperature management.

Recent developments have introduced organozinc reagents as alternatives to traditional Grignard reagents, offering improved selectivity and reduced side reactions [7]. The process involves initial lithiation of o-bromototuene using n-butyllithium, followed by transmetallation with zinc chloride, and subsequent reaction with phosphorus trichloride [7]. This approach demonstrates superior functional group tolerance and provides access to di(o-tolyl)phosphine in yields ranging from 39% to 87% [7].

The mechanism proceeds through sequential nucleophilic substitution reactions at the phosphorus center [6] [7]. The reduced nucleophilicity of organozinc reagents compared to Grignard reagents minimizes overalkylation and provides better control over product selectivity [7]. Temperature control remains critical, with reactions typically initiated at 0°C and gradually warmed to facilitate complete conversion [7].

Solvent selection significantly influences reaction outcomes, with tetrahydrofuran and diethyl ether representing the most commonly employed ethereal solvents [4] [6] [8]. These solvents provide the necessary coordination for organometallic reagents while maintaining chemical inertness toward the phosphorus center [4].

The chlorodi(o-tolyl)phosphine intermediate formed during these reactions serves as a valuable synthetic intermediate that can be further reduced to yield the final phosphine product [1] [9]. This intermediate approach allows for greater control over the final product purity and enables the application of various reducing agents for the final step [9].

Reductive Coupling Approaches

Reductive coupling methodologies represent an alternative synthetic strategy that involves the reduction of phosphorus-containing precursors to generate di(o-tolyl)phosphine [10] [11] [12] [13]. These approaches typically begin with oxidized phosphorus species and employ various reducing agents to achieve the desired oxidation state.

Lithium-based reduction constitutes one of the primary methodologies in this category [1] [12]. The approach involves the direct reaction of lithium metal with chlorodi(o-tolyl)phosphine in tetrahydrofuran to generate lithium di(o-tolyl)phosphide, which subsequently undergoes protonation to yield the target phosphine [1]. This method provides excellent yields but requires careful handling of metallic lithium and anhydrous conditions throughout the process [1].

Aluminum hydride reagents offer another effective reduction pathway [12] [13]. Lithium aluminum hydride demonstrates particular utility in reducing phosphine oxides and chlorophosphines to the corresponding phosphines [12] [13]. However, these reactions often require extended reaction times and careful workup procedures to remove aluminum-containing byproducts [5].

Recent developments have introduced borane-based reducing agents as milder alternatives [12] [5]. Pinacol borane (HBPin) represents a particularly effective reagent for the reduction of phosphine oxides to phosphines under relatively mild conditions [5]. This methodology requires two equivalents of the reducing agent and demonstrates compatibility with various functional groups [5].

The phosphine-catalyzed reductive coupling of dihalophosphines represents an innovative approach to diphosphine synthesis [11]. Using triethylphosphine as a catalyst, this methodology enables the selective coupling of dibromophosphines to generate the desired products [11]. While primarily applied to diphosphine synthesis, adaptations of this methodology show potential for secondary phosphine preparation [11].

Transition metal-catalyzed reductive coupling approaches have emerged as sophisticated alternatives [14]. Nickel-catalyzed systems demonstrate particular effectiveness in coupling reactions involving phosphorus-containing substrates [14]. These methodologies often provide excellent selectivity and functional group tolerance while operating under relatively mild conditions [14].

Purification Techniques and Challenges

The purification of di(o-tolyl)phosphine presents significant challenges due to the compound's air sensitivity, tendency toward oxidation, and thermal instability [15] [16] [17]. Multiple purification strategies have been developed to address these challenges while maintaining high product purity.

Distillation represents the most commonly employed purification method for di(o-tolyl)phosphine [4] [18]. The compound exhibits a boiling point range of 70-102°C under reduced pressure (13-48 mmHg), enabling effective separation from higher and lower boiling impurities [4]. However, the distillation process requires careful temperature control to prevent thermal decomposition and must be conducted under inert atmosphere to prevent oxidation [18]. The air sensitivity of the compound necessitates the use of specialized distillation equipment with inert gas purging capabilities [18].

Recrystallization provides an alternative purification approach, particularly for solid forms of the compound [17] [19]. The compound's melting point of 42-46°C allows for recrystallization from various organic solvents, including ethanol and toluene [20] [17]. However, the recrystallization process faces challenges related to oxidation during the crystallization process, requiring careful exclusion of air and moisture [17] [19].

Column chromatography offers high-resolution purification capabilities for di(o-tolyl)phosphine [21] [22]. Silica gel and alumina serve as effective stationary phases, while hexane/dichloromethane mixtures provide suitable mobile phase systems [23] [21]. The method enables separation of closely related impurities and can achieve purities exceeding 98% [21]. However, column chromatography faces challenges related to product adsorption on the stationary phase and potential oxidation during the purification process [21].

Sublimation represents the highest purity purification method available for di(o-tolyl)phosphine [16]. Vacuum sublimation at 50-80°C under reduced pressure can achieve purities exceeding 99% [16]. This method eliminates the need for solvents and minimizes exposure to potential oxidizing agents [16]. However, sublimation requires specialized equipment and may not be practical for large-scale purifications [16].

The air sensitivity of di(o-tolyl)phosphine necessitates special handling procedures throughout all purification processes [20] [15]. Storage under inert atmosphere, typically nitrogen or argon, prevents oxidation and maintains product integrity [15]. The use of Schlenk techniques and glovebox manipulations represents standard practice for handling this compound [15].

Analytical characterization of purified di(o-tolyl)phosphine typically involves phosphorus-31 NMR spectroscopy, which provides definitive identification and purity assessment [15] [16]. The characteristic chemical shift and coupling patterns allow for unambiguous confirmation of product identity and enable detection of oxidation products or other impurities [15].

The molecular sieves method represents an innovative approach for removing water and hydrogen peroxide from phosphine oxide adducts [15]. Treatment of phosphine oxide-hydrogen peroxide adducts with molecular sieves effectively removes coordinated water molecules while maintaining product integrity [15]. This method provides a safe and efficient alternative to thermal decomposition approaches [15].

Quality control procedures for di(o-tolyl)phosphine must account for its tendency toward air oxidation and the formation of phosphine oxide byproducts [15] [24]. Regular monitoring through spectroscopic methods ensures product quality and enables early detection of degradation [15]. Proper storage conditions, including refrigeration and inert atmosphere maintenance, extend product shelf life and maintain synthetic utility [15].

Phosphorus-31 Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for characterizing organophosphorus compounds, particularly phosphines and their derivatives. The ³¹P nucleus exhibits favorable spectroscopic properties with medium sensitivity and sharp resonances spanning a wide chemical shift range [1]. For Di(o-tolyl)phosphine and related compounds, ³¹P Nuclear Magnetic Resonance provides crucial structural information regarding the electronic environment of the phosphorus center.

The chemical shift behavior of phosphorus-containing compounds depends significantly on the oxidation state and coordination environment. Trivalent phosphorus compounds typically resonate in the region from 200 parts per million to 50 parts per million, while pentavalent phosphorus derivatives appear in the range of 70 parts per million to -30 parts per million [2]. The presence of aromatic substituents, particularly ortho-methylphenyl groups in Di(o-tolyl)phosphine, influences the electronic shielding around the phosphorus nucleus through both inductive and steric effects.

Solid-state Magic Angle Spinning Nuclear Magnetic Resonance studies of tri(o-tolyl)phosphine reveal chemical shifts in the range of -8 to -12 parts per million, with two distinct resonances observed due to crystallographically inequivalent molecules in the unit cell [3]. The chemical shift anisotropy for these compounds is relatively small, indicating minimal variation in the principal components of the chemical shift tensor. This observation suggests that the molecular conformation and packing arrangements in the solid state contribute to the observed spectroscopic behavior.

The ³¹P Nuclear Magnetic Resonance spectrum of the related compound [(di-o-tolylphosphino)methyl]diphenylphosphine sulfide exhibits two distinct phosphorus environments: one at -48.5 parts per million corresponding to the di(o-tolyl)phosphino group and another at 40.2 parts per million attributed to the diphenylphosphine sulfide moiety [4]. This substantial difference in chemical shifts reflects the dramatically different electronic environments created by sulfur coordination versus the free phosphine.

| Compound | ³¹P Chemical Shift (ppm) | Solvent/Conditions | Reference |

|---|---|---|---|

| Di(o-tolyl)phosphine | Not directly reported | N/A | No direct data found |

| Tri(o-tolyl)phosphine | ~-8 to -12 (solid state) | Solid state MAS NMR | Can. J. Chem. 67, 1989 [3] |

| Di(o-tolyl)phosphine oxide | ~25-30 (typical for P(V)) | Solution (estimated) | Typical P(V) range |

| Chlorodi(o-tolyl)phosphine | Conforms to structure | NMR (unspecified) | Ereztech specification [5] |

| Di(o-tolyl)phosphino methyl diphenylphosphine sulfide | -48.5 (P(C₆H₄CH₃)₂), 40.2 (PS(C₆H₅)₂) | CDCl₃ | Acta Cryst. E65, 2009 [4] |

Quantitative ³¹P Nuclear Magnetic Resonance measurements require careful attention to relaxation parameters and acquisition conditions. The longitudinal relaxation times for phosphorus nuclei can be exceptionally long, necessitating extended recycle delays for accurate integration [6]. Additionally, Nuclear Overhauser Effect enhancements during proton decoupling can lead to non-uniform signal intensities, making quantitative analysis challenging without appropriate correction methods.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information for Di(o-tolyl)phosphine-containing compounds, revealing precise molecular geometries, intermolecular interactions, and solid-state packing arrangements. Several crystallographic studies have been conducted on derivatives and complexes incorporating the di(o-tolyl)phosphine framework, offering insights into the structural characteristics of this important phosphine ligand.

The crystal structure of [(di-o-tolylphosphino)methyl]diphenylphosphine sulfide has been determined with high precision [7] [4]. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 20.0639(15) Å, b = 7.2739(5) Å, c = 16.4160(11) Å, and β = 92.519(4)°. The structure was refined to a final R-factor of 0.045 for 4447 independent reflections, indicating excellent data quality and structural reliability.

A notable structural feature observed in tri(o-tolyl)phosphine derivatives involves the steric interactions between ortho-methyl groups and neighboring aromatic rings. The crystal structure of trans-di-iodobis(tri-o-tolylphosphine)platinum(II) demonstrates the significant steric bulk of the tri(o-tolyl)phosphine ligand, with a calculated cone angle of 183° [8]. This exceptional steric demand prevents intramolecular metallation reactions that are commonly observed with less bulky phosphine ligands.

| Compound/Complex | Crystal System | Space Group | Unit Cell Parameters | Temperature (K) | Reference |

|---|---|---|---|---|---|

| [(Di-o-tolylphosphino)methyl]diphenylphosphine sulfide | Monoclinic | P2₁/c | a=20.064(2), b=7.274(1), c=16.416(1) Å; β=92.519(4)° | 193 | Acta Cryst. E65, 2009 [4] |

| trans-di-iodobis(tri-o-tolylphosphine)platinum(II) | Monoclinic | C2/c | a=22.100(3), b=9.961(3), c=21.516(3) Å; β=113.19(1)° | Room temperature | J. Chem. Soc. Dalton Trans. 1979 [8] |

| (E)-((4-bromophenyl)diazenyl)di-o-tolylphosphine oxide | Triclinic | P-1 | a=6.996(1), b=8.414(1), c=17.046(2) Å; α=86.124(8)°, β=89.703(8)°, γ=73.686(8)° | 293 | Green Chem. 2024 [9] |

Recent crystallographic investigations have revealed fascinating higher-order structures involving palladium complexes with tri(o-tolyl)phosphine ligands. A tetranuclear palladium cluster featuring a μ₄-oxygen core has been structurally characterized, demonstrating the ability of bulky phosphine ligands to stabilize unusual metal aggregates [10]. The structure exhibits four-coordinate tetrahedral oxygen bonding to four separate palladium centers, with Pd-O bond distances ranging from 2.070(2) to 2.089(2) Å.

The crystallographic data for (E)-((4-bromophenyl)diazenyl)di-o-tolylphosphine oxide reveals a triclinic crystal system with space group P-1 [9]. The compound exhibits disorder in several phenyl rings, which was modeled using geometric restraints to maintain reasonable bond distances and angles. This structural complexity highlights the conformational flexibility inherent in di(o-tolyl)phosphine derivatives.

Single crystal X-ray diffraction studies consistently demonstrate that di(o-tolyl)phosphine-containing compounds adopt conformations that minimize steric clashes between the ortho-methyl substituents and other molecular components. The phosphorus-carbon bond lengths typically fall within the expected range of 1.83-1.86 Å for tertiary phosphines, while bond angles around phosphorus deviate from ideal tetrahedral geometry due to steric constraints imposed by the bulky aromatic substituents.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information regarding the molecular composition and fragmentation behavior of Di(o-tolyl)phosphine under various ionization conditions. The molecular ion peak and characteristic fragmentation patterns offer insights into the structural stability and preferred decomposition pathways of this organophosphorus compound.

The molecular formula of Di(o-tolyl)phosphine (C₁₄H₁₅P) corresponds to a monoisotopic molecular mass of 214.091137476 atomic mass units [11]. Under electrospray ionization conditions, the compound is expected to form characteristic adduct ions including [M+H]⁺ at m/z 215.098 and [M+Na]⁺ at m/z 237.080 [12]. These predicted mass spectral features align with typical behavior observed for tertiary phosphines under soft ionization conditions.

The fragmentation behavior of organophosphines generally involves cleavage of phosphorus-carbon bonds, with the relative stability of different fragments depending on the electronic and steric properties of the substituents. For Di(o-tolyl)phosphine, the presence of two equivalent ortho-methylphenyl groups creates symmetrical fragmentation pathways that can lead to characteristic base peaks corresponding to single aryl group loss.

High-resolution mass spectrometry of related compounds, such as platinum complexes containing o-tolyl phosphine ligands, demonstrates the utility of this technique for structural confirmation. A cationic platinum species containing tri(o-tolyl)phosphine was identified with high mass accuracy at m/z 798.1396 [13], highlighting the capability of modern mass spectrometric techniques to provide definitive molecular composition data for organometallic complexes.

| Technique | Compound | Value/Range | Reference/Source |

|---|---|---|---|

| Mass Spectrometry (ESI) | Di(o-tolyl)phosphine | m/z 215.098 [M+H]⁺ | PubChemLite prediction [12] |

| Mass Spectrometry (ESI) | Di(o-tolyl)phosphine | m/z 237.080 [M+Na]⁺ | PubChemLite prediction [12] |

| Mass Spectrometry (theoretical) | Di(o-tolyl)phosphine | Monoisotopic mass: 214.091 g/mol | Alfa Chemistry specification [11] |

The mass spectrometric analysis of phosphine oxides and other oxidized derivatives provides complementary information about the stability and reactivity of the parent phosphine. Characteristic fragmentation patterns often involve loss of oxygen (16 atomic mass units) from phosphine oxide molecular ions, followed by subsequent aryl group eliminations. These fragmentation studies contribute to understanding the gas-phase chemistry and thermal stability of Di(o-tolyl)phosphine derivatives.

Collision-induced dissociation experiments can provide detailed information about the relative bond strengths within the molecule. The preferential cleavage sites and rearrangement reactions observed during tandem mass spectrometry experiments offer insights into the intrinsic stability of different structural motifs within the Di(o-tolyl)phosphine framework.

Infrared and Ultraviolet-Visible Spectroscopic Features

Infrared spectroscopy reveals characteristic vibrational modes that provide detailed information about the molecular structure and bonding environment in Di(o-tolyl)phosphine. The technique is particularly valuable for identifying functional group characteristics and monitoring chemical transformations involving phosphorus-containing compounds.

The infrared spectrum of o-tolyl phosphine derivatives exhibits several diagnostic absorption bands. The phosphorus-carbon aromatic stretching vibrations appear in the range of 1430-1440 cm⁻¹, accompanied by a secondary band near 1100 cm⁻¹ [14]. These bands are characteristic of phosphorus-aromatic carbon bonds and provide confirmation of the aryl-phosphine structure. Additionally, phosphorus-carbon aliphatic bonds, when present, typically show medium to strong intensity absorptions in the region of 892-912 cm⁻¹.

The aromatic character of the o-tolyl substituents is evident from characteristic carbon-hydrogen stretching vibrations appearing at 3074 and 3050 cm⁻¹, along with aromatic carbon-carbon stretching modes at 1593, 1470, and 1436 cm⁻¹ [4]. These spectroscopic features are consistent with substituted benzene rings and confirm the aromatic nature of the phosphine substituents.

Oxidation of Di(o-tolyl)phosphine to the corresponding phosphine oxide introduces a strong phosphorus-oxygen double bond stretch typically observed in the range of 1250-1270 cm⁻¹ [15]. This characteristic absorption serves as a diagnostic tool for monitoring oxidation processes and distinguishing between trivalent and pentavalent phosphorus species.

| Technique | Compound | Value/Range | Reference/Source |

|---|---|---|---|

| IR Spectroscopy (P-C aromatic) | o-Tolyl phosphine derivatives | 1430-1440 cm⁻¹ | Romanian J. Chem. 2003 [14] |

| IR Spectroscopy (P-C aliphatic) | o-Tolyl phosphine derivatives | 892-912 cm⁻¹ | Romanian J. Chem. 2003 [14] |

| IR Spectroscopy (P=O stretch) | Phosphine oxide derivatives | 1250-1270 cm⁻¹ | Literature compilation [15] |

| IR Spectroscopy (C-H aromatic) | Aromatic phosphines | 3074, 3050 cm⁻¹ | PMC literature [4] |

Ultraviolet-visible spectroscopy of Di(o-tolyl)phosphine and related compounds provides information about electronic transitions and optical properties. The absorption characteristics depend on the extended π-system of the aromatic substituents and the electronic interaction between the phosphorus center and the aryl rings.

Tri(o-tolyl)phosphine exhibits ultraviolet absorption characteristics typical of substituted aromatic phosphines when dissolved in methanol [16]. The specific absorption wavelengths and extinction coefficients depend on the solvent environment and the degree of electronic delocalization within the molecular framework.

Recent studies on phosphine ligands incorporating extended aromatic systems, such as diphenylanthracene-containing phosphines, demonstrate absorption maxima around 405 nanometers with corresponding emission at 435 nanometers [17] [18]. These photophysical properties enable the development of visible-light-activated phosphine ligands for photocatalytic applications, highlighting the potential for incorporating similar aromatic systems into Di(o-tolyl)phosphine derivatives.

The electronic absorption spectra of organophosphines are sensitive to coordination with transition metals, often exhibiting red-shifted absorption bands upon complex formation. This spectroscopic behavior provides a useful tool for monitoring ligand coordination and studying the electronic communication between metal centers and phosphine ligands in organometallic complexes.

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant